molecular formula C19H23FN4O2 B11935233 (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

Cat. No.: B11935233
M. Wt: 358.4 g/mol
InChI Key: RECBFDWSXWAXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate” is a synthetic piperidine derivative characterized by three key structural motifs:

  • A piperidine ring substituted at position 3 with a fluorine atom and at position 4 with a pyrimidin-2-ylamino-methyl group.
  • A (4-methylphenyl)methyl ester (4-methylbenzyl ester) at the 1-position of the piperidine ring.

Properties

IUPAC Name

(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Piperidine-4-carboxylic Acid

A critical step involves converting piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid. This is achieved via transfer hydrogenation using formaldehyde as the hydrogen donor under mild conditions (ambient pressure, 90–95°C) with a palladium catalyst (e.g., Pd/C or Pt) in acidic aqueous media.

Key Reaction Conditions

Reagent/ConditionDetails
CatalystPalladium on charcoal (10% Pd) or platinum
Hydrogen SourceFormaldehyde (excess)
SolventWater with formic acid (acidic medium)
Temperature90–95°C
Yield~78–92% (dependent on catalyst loading and reaction time)

The product is isolated as the hydrochloride salt to enhance stability.

Fluorination of the Piperidine Ring

The 3-fluoro substituent is introduced via nucleophilic aromatic substitution (NAS). For example, methyl 3-nitro-4-pyridylcarboxylate undergoes NAS with fluoride ion to yield methyl 3-fluoro-4-pyridylcarboxylate, which is later incorporated into the piperidine structure.

Mechanistic Insight

  • Nitro Group Activation : The nitro group at the 3-position of pyridine is a strong electron-withdrawing group, facilitating displacement by fluoride.

  • Reaction Conditions :

    • Reagents : KF or CsF in polar aprotic solvents (e.g., DMF).

    • Temperature : Elevated temperatures (80–120°C).

    • Yield : ~38–55% for analogous fluorinations.

Introduction of the (Pyrimidin-2-ylamino)methyl Group

The (pyrimidin-2-ylamino)methyl substituent is introduced via nucleophilic substitution of a bromine or chloride atom.

Synthesis of 4-(Aminomethyl)-3-Fluoropiperidine

The piperidine intermediate undergoes Curtius rearrangement or Hofmann degradation to install the aminomethyl group. A representative method involves:

  • Oxidation : 4-Oxopiperidine derivatives are oxidized to acetic acid intermediates.

  • Azide Formation : Treatment with diphenylphosphoryl azide (DPPA) and triethylamine generates an azide intermediate.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or NaBH<sub>4</sub> reduces the azide to an amine.

Example Pathway

StepReagents/ConditionsYield
Oxidation of 4-OxopiperidineH<sub>2</sub>O<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub> (or other oxidizing agents)~65–80%
Azide FormationDPPA, TEA, toluene, 70°C~85%
ReductionNaBH<sub>4</sub>, MeOH/EtOH, 0°C~90%

Coupling with 2-Chloropyrimidine

The aminomethyl group reacts with 2-chloropyrimidine in a nucleophilic substitution reaction.

Reaction Protocol

ParameterDetails
Solventn-Butanol/diisopropylethylamine (1:1)
Temperature140°C (sealed tube)
Catalyst/BaseNone required; base (e.g., DIPEA) facilitates deprotonation
Time2 hours
Yield~65% (after purification via silica gel chromatography)

Mechanistic Note : The reaction proceeds via SN<sub>2</sub> displacement, with pyrimidine’s electron-deficient C-2 position favoring attack by the amine.

Esterification with (4-Methylphenyl)methyl Group

The final step involves introducing the (4-methylphenyl)methyl ester.

Activation of Carboxylic Acid

The piperidine carboxylic acid is activated using thionyl chloride (SOCl<sub>2</sub>) or dicyclohexylcarbodiimide (DCC) to form an acyl chloride or mixed anhydride.

Activation with SOCl<sub>2</sub>

ReagentsConditionsOutcome
SOCl<sub>2</sub>, DMF (cat.)Reflux, 1–2 hoursFormation of acyl chloride
WorkupDistillation or extractionPurity >95%

Esterification

The acyl chloride reacts with 4-methylbenzyl alcohol in the presence of a base (e.g., pyridine) to form the ester.

Esterification Protocol

ParameterDetails
SolventDichloromethane (DCM) or THF
BasePyridine or triethylamine
Temperature0–25°C (ambient)
Yield~80–90% (after crystallization from EtOAc/hexane)

Alternative Method : Direct esterification using 4-methylbenzyl chloroformate (Cbz-Cl) under basic conditions.

Stereochemical Control and Purification

The compound may contain chiral centers, necessitating enantiomer separation.

Chiral Resolution

  • Preparative HPLC : Chiral columns (e.g., ChiralPak AD) with MeOH/MeCN (15:85) as the mobile phase.

  • Crystallization : Recrystallization from EtOH or iPrOH/HCl to isolate enantiopure salts.

Example Data

EnantiomerOptical Rotation (c, solvent)Melting Point (°C)
(3S,4R)-HCl Salt[α]<sub>D</sub> = -36.4° (c 0.17, MeOH)149–150
(3R,4S)-HCl Salt[α]<sub>D</sub> = +34.9° (c 0.18, MeOH)149–150

Analytical Characterization

  • NMR : 1H NMR (CD<sub>3</sub>OD) confirms proton environments (e.g., δ 8.58 (pyrimidine H), 5.06 (benzyl CH<sub>2</sub>)).

  • HRMS : <i>m/z</i> 359.1870 [(M+H)<sup>+</sup>; calcd for C<sub>19</sub>H<sub>24</sub>FN<sub>4</sub>O<sub>2</sub>].

Key Challenges and Solutions

ChallengeSolution
Stereochemical Purity Chiral HPLC or crystallization-induced diastereomer separation.
Low Yields in Coupling Use of polar aprotic solvents (e.g., DMF) and elevated temperatures.
Impurity Control Silica gel chromatography (hexane/EtOAc gradients).

Summary of Synthetic Routes

The synthesis involves five key steps :

  • Methylation of piperidine-4-carboxylic acid via transfer hydrogenation.

  • Fluorination of the pyridine/piperidine intermediate via NAS.

  • Aminomethyl Introduction via Curtius rearrangement and reduction.

  • Pyrimidine Coupling with 2-chloropyrimidine under high-temperature conditions.

  • Esterification with 4-methylbenzyl alcohol or chloroformate.

Optimized Pathway

StepReaction TypeReagents/ConditionsYield
1Transfer HydrogenationH<sub>2</sub> (from formaldehyde), Pd/C, H<sub>2</sub>O~78–92%
2NAS FluorinationKF, DMF, 100°C~38–55%
3Curtius RearrangementDPPA, TEA, toluene, 70°C~85%
4Pyrimidine Coupling2-Chloropyrimidine, n-BuOH/DIPEA, 140°C~65%
5Esterification4-Methylbenzyl chloroformate, DCM, 0–25°C~80–90%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

    Reduction: Reduction reactions can target the pyrimidin-2-ylamino group or the ester functionality.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

The compound (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Structure and Composition

  • IUPAC Name : 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]-(4-methylphenyl)methylpiperidine-1-carboxylate
  • Molecular Formula : C19H24FN5O2
  • Molecular Weight : 373.43 g/mol

Medicinal Chemistry

This compound's structural characteristics make it a candidate for drug development, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.
  • Case Studies :
    • In vitro studies have shown that it can effectively inhibit the growth of MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines.
    • IC50 values indicate potent activity, with values around 0.65 µM for MCF-7 cells.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Apoptosis induction via caspase activation
U-9371.54Apoptosis induction via caspase activation

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play roles in cancer progression:

  • Carbonic Anhydrases (CAs) : The compound selectively inhibits isoforms such as hCA IX and XII, which are implicated in tumor growth and metastasis.
EnzymeK_i Value (nM)Activity Description
hCA IX89Inhibition of enzyme activity
hCA II750Inhibition of enzyme activity

Neuroscience Research

Due to its piperidine structure, this compound may also have implications in neuroscience, particularly in the modulation of neurotransmitter systems. Preliminary studies suggest potential effects on dopamine and serotonin pathways, which could be relevant for mood disorders.

Mechanism of Action

The mechanism of action of (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of fluorine, pyrimidine, and benzyl ester substituents. Below is a comparative analysis with analogous compounds:

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted) Bioactivity Notes
Target Compound 3-fluoro, 4-(pyrimidin-2-ylamino)methyl, (4-methylphenyl)methyl ester ~415.45 3.2 Hypothesized kinase/modulator activity
Piperidine-1-carboxylate (unsubstituted) No substituents ~155.20 0.8 Low bioactivity; scaffold only
3-Fluoropiperidine derivatives 3-fluoro, variable 4-substituents (e.g., methyl, hydroxymethyl) ~130–300 1.5–2.5 Enhanced metabolic stability
4-(Aminomethyl)piperidine analogues 4-aminomethyl, variable aryl esters ~250–400 2.0–3.5 Serotonin receptor affinity
Pyrimidine-linked piperidines 4-(pyrimidin-2-ylamino)methyl, non-fluorinated ~350–400 2.8–3.5 Reported kinase inhibition

Key Observations:

  • Fluorine at Position 3: The 3-fluoro substituent likely enhances metabolic stability and electron-withdrawing effects, altering piperidine ring conformation and binding pocket interactions compared to non-fluorinated analogues .
  • Pyrimidin-2-ylamino Group: This moiety may facilitate hydrogen bonding with biological targets (e.g., kinases), as seen in pyrimidine-containing inhibitors like imatinib derivatives .
  • 4-Methylbenzyl Ester : The ester group influences lipophilicity (LogP ~3.2) and may affect membrane permeability. Comparatively, bulkier esters (e.g., naphthyl) increase LogP but reduce solubility .

Computational Structure Comparison

Using graph-based methods (), the target compound’s structure can be decomposed into subgraphs for comparison:

  • Common Subgraphs: Shared motifs with kinase inhibitors (pyrimidine-amino linkage) and antipsychotics (piperidine-ester scaffolds).
  • Unique Subgraphs: The 3-fluoro-4-(pyrimidin-2-ylamino)methyl combination distinguishes it from analogues like 4-(phenylamino)methylpiperidines.

Research Findings and Implications

  • Structural Uniqueness : The simultaneous presence of fluorine, pyrimidine, and 4-methylbenzyl groups distinguishes this compound from piperidine derivatives in existing literature.
  • Hypothesized Applications: Potential as a kinase inhibitor or GPCR modulator due to pyrimidine’s hydrogen-bonding capacity and fluorine’s metabolic stabilization.
  • Limitations: No direct in vivo or in vitro data are available for this compound; predictions are based on structural analogues and computational models .

Biological Activity

The compound (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate is a synthetic derivative with potential biological activity, particularly as a modulator of neurotransmitter systems and in the treatment of various diseases. This article provides a detailed examination of its biological activity, including structure-activity relationships (SARs), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24FN3O2C_{19}H_{24}FN_3O_2, and its systematic name reflects its complex structure, which includes a piperidine ring substituted with fluorine and pyrimidine moieties. The chemical structure is illustrated below:

 4 methylphenyl methyl 3 fluoro 4 pyrimidin 2 ylamino methyl piperidine 1 carboxylate\text{ 4 methylphenyl methyl 3 fluoro 4 pyrimidin 2 ylamino methyl piperidine 1 carboxylate}

Research indicates that this compound functions primarily as an NMDA receptor antagonist , specifically targeting the NR2B subunit. NMDA receptors play a crucial role in synaptic plasticity and memory function, making them significant in neurodegenerative diseases and psychiatric disorders. The antagonistic activity may lead to neuroprotective effects, particularly in conditions involving excitotoxicity.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
NMDA Receptor Antagonism Inhibits excitatory neurotransmission, potentially offering neuroprotective effects.
Antimicrobial Properties Exhibits activity against various bacterial strains, although specific data is limited.
Cytotoxicity Some derivatives show cytotoxic effects on cancer cell lines, indicating potential therapeutic uses.

Case Studies and Research Findings

  • Neuroprotective Effects
    • A study demonstrated that derivatives of this compound could significantly reduce neuronal death in models of excitotoxicity. It was observed that the compound effectively lowered intracellular calcium levels, contributing to its protective role against glutamate-induced toxicity .
  • Antimicrobial Activity
    • In vitro tests revealed that certain analogs of this compound displayed antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported between 32 to 512 µg/mL for various strains, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells
    • Research indicated that compounds related to this structure exhibited selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

  • Fluorine Substitution : The presence of fluorine at the 3-position on the piperidine ring enhances binding affinity to NMDA receptors.
  • Pyrimidine Moiety : The incorporation of pyrimidine increases solubility and bioavailability.

Table: Summary of SAR Findings

Modification Effect on Activity
Fluorine at C3Increased NMDA antagonism
Methyl group on phenylEnhanced lipophilicity
Pyrimidine substitutionImproved pharmacokinetic profile

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

Synthesis optimization requires a multi-step approach:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and ensure stepwise progression .
  • Functional Group Compatibility : Assess the stability of the pyrimidin-2-ylamino and fluorinated piperidine moieties under varying conditions (e.g., acidic/basic environments) .
  • Purification : Employ column chromatography with gradient elution to separate structurally similar byproducts, validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Yield Improvement : Optimize stoichiometric ratios of acylating agents and piperidine precursors, as demonstrated in analogous piperidine carboxylate syntheses .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

A combination of analytical techniques is essential:

  • Spectroscopic Analysis : IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches, while ¹H NMR confirms substitution patterns on the piperidine ring (e.g., 3-fluoro positioning) .
  • Crystallography : X-ray diffraction resolves steric effects from the 4-methylphenyl group and pyrimidine ring conformation .
  • Computational Modeling : Density functional theory (DFT) predicts electron-withdrawing effects of the fluorine atom and π-π stacking potential of the pyrimidine moiety .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate the structure-activity relationship (SAR) of this compound in biological systems?

SAR analysis involves:

  • Analog Synthesis : Introduce substituents at the 4-methylphenyl or pyrimidine positions (e.g., replacing fluorine with chlorine or trifluoromethyl groups) to assess electronic/hydrophobic effects .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (IC₅₀/Kd values) .
  • Statistical Modeling : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity data .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Address discrepancies through:

  • Mechanistic Profiling : Compare compound behavior in cell-free vs. cell-based assays (e.g., cytochrome P450 interactions altering metabolic stability) .
  • Orthogonal Validation : Use CRISPR-edited cell lines to confirm target specificity, eliminating off-target effects .
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., ethyl pyrazolo[3,4-b]pyridine derivatives) to identify trends in potency or toxicity .

Q. What methodologies are suitable for assessing the environmental impact or metabolic fate of this compound?

Adopt ecological risk assessment frameworks such as:

  • Biodegradation Studies : Use OECD 301 guidelines to measure half-life in aqueous systems under varying pH/temperature conditions .
  • Toxicokinetic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict bioaccumulation in non-target organisms .
  • Metabolite Identification : Perform LC-MS/MS to detect oxidative or hydrolytic degradation products in simulated environmental matrices .

Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

  • Dosing Regimens : Use a split-plot design (as in agricultural chemistry studies) to test multiple dose levels and administration routes (oral vs. intravenous) .
  • Tissue Distribution : Employ radiolabeled analogs (e.g., ¹⁴C-tagged) with autoradiography to quantify organ-specific accumulation .
  • Metabolite Profiling : Combine bile-duct cannulation and mass spectrometry to identify phase I/II metabolites in preclinical models .

Q. What computational tools can predict binding interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with homology-modeled protein targets (e.g., kinase domains) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs, validated by experimental IC₅₀ data .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data regarding the compound’s stability under physiological conditions?

  • Stress Testing : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify hydrolysis-prone functional groups (e.g., ester linkages) .
  • Comparative Studies : Benchmark degradation kinetics against structurally stable analogs (e.g., trifluoromethyl-substituted piperidines) to isolate instability mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.